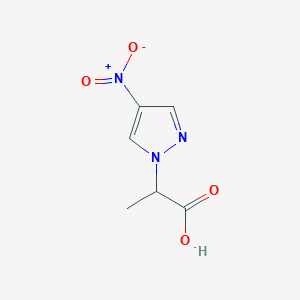

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Overview of Pyrazole (B372694) Heterocycles in Academic Inquiry

Historical Trajectories of Pyrazole Chemistry in Organic Synthesis

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. A classic synthesis was later developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane (B1218177). Since their discovery, pyrazoles have become a focal point in heterocyclic chemistry due to their wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Their synthesis has evolved significantly, with traditional methods like the Knorr synthesis, which involves the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds, being supplemented by modern, more efficient protocols.

Significance of Nitro Substitution in Aromatic Systems for Research

The nitro group (–NO2) is a powerful electron-withdrawing group, and its presence on an aromatic ring, such as pyrazole, profoundly influences the molecule's chemical properties. This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. This altered reactivity provides synthetic chemists with strategic pathways to further functionalize the molecule. Furthermore, the nitro group can be reduced to an amino group, a key functional handle for building more complex molecular architectures. In the context of materials science, nitro-substituted aromatics are often investigated for their energetic properties and applications in explosives.

Role of Propanoic Acid Moieties in Chemical Scaffolds

The propanoic acid group (–CH(CH₃)COOH) is a short-chain carboxylic acid that imparts several important properties to a molecule. Its acidic nature allows for salt formation, which can be crucial for modulating solubility and bioavailability in pharmaceutical applications. The carboxylic acid group can also serve as a versatile synthetic handle for forming esters, amides, and other derivatives. In medicinal chemistry, the inclusion of a propanoic acid moiety can influence a compound's pharmacokinetic profile and its ability to interact with biological targets. For instance, propanoic acid derivatives are found in a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4(6(10)11)8-3-5(2-7-8)9(12)13/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIHSEMOTFEFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid Within Pyrazole Derivative Studies

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid emerges as a molecule of interest by combining the established attributes of its constituent parts. The 4-nitro-1H-pyrazole core provides a stable, yet reactive, aromatic system. The propanoic acid side chain, attached at the N1 position of the pyrazole (B372694) ring, introduces a key functional group for further chemical modification or for interaction with biological systems.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of studied compounds. For instance, nitropyrazole derivatives are actively researched for applications ranging from energetic materials to catalysis. mdpi.comnih.gov Similarly, pyrazole-acetic and propanoic acid derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory and antimicrobial properties.

Below is a table of related compounds and their key research areas, which helps to position this compound within the broader landscape of chemical research.

| Compound Name | Key Structural Features | Primary Area of Research |

| 4-Nitro-1H-pyrazole | Nitrated pyrazole core | Energetic materials, synthetic intermediate |

| Celecoxib | Pyrazole ring with aryl substituents | Anti-inflammatory drug (COX-2 inhibitor) |

| 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | Substituted nitropyrazole with propanoic acid | Intermediate in drug synthesis, agrochemicals |

| Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | Methyl ester of a related propanoic acid | Chemical intermediate |

Rationale for In Depth Academic Investigation of 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid

Strategies for Constructing the 4-Nitro-1H-pyrazole Core

The foundational step in synthesizing the target molecule is the creation of 4-nitro-1H-pyrazole. This intermediate is crucial as it provides the necessary heterocyclic scaffold with the nitro group correctly positioned. Methodologies for its synthesis primarily involve the direct nitration of pyrazole or the construction of the ring with the nitro group already incorporated.

Nitration Pathways of Pyrazole Precursors

Direct nitration of the pyrazole ring is a common and straightforward approach to introduce a nitro group. Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution, typically at the C4 position. researchgate.net Various nitrating agents and conditions have been developed to achieve this transformation effectively.

A prevalent method involves the use of mixed acids, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov However, direct nitration of pyrazole with nitric and sulfuric acids at 90°C for six hours has been reported to yield 4-nitropyrazole with a modest yield of 56%. guidechem.com Alternative nitrating systems include fuming nitric acid in acetic anhydride (B1165640) or fuming nitric acid with fuming sulfuric acid. nih.govmdpi.com

Another pathway involves the rearrangement of N-nitropyrazole. In this two-step process, pyrazole is first nitrated at the nitrogen atom to form N-nitropyrazole, which is then rearranged in the presence of sulfuric acid at room temperature to yield 4-nitropyrazole. nih.gov A summary of various nitration systems is presented below.

| Nitrating Agent/System | Substrate | Key Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | Pyrazole | 50°C, 1.5 hours | 85% yield of 4-Nitropyrazole | guidechem.com |

| HNO₃ / H₂SO₄ | Pyrazole | 90°C, 6 hours | 56% yield of 4-Nitropyrazole | guidechem.com |

| N-Nitropyrazole Rearrangement | N-Nitropyrazole | Sulfuric acid, room temperature | Forms 4-Nitropyrazole | nih.gov |

| Fuming HNO₃ / Acetic Anhydride | 5-chloro-3-methyl-1-phenyl-1H-pyrazole | 0°C to room temperature, 4 hours | 85% yield of 4-nitro derivative | mdpi.com |

Regioselective Synthesis of 4-Nitropyrazole Scaffolds

Achieving high regioselectivity for the 4-nitro isomer is critical for an efficient synthesis. While direct nitration often favors the C4 position, optimizing conditions can significantly enhance the yield and purity of the desired product. researchgate.net

A highly efficient, one-pot, two-step method has been developed that maximizes the yield of 4-nitropyrazole. guidechem.com This process involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration using a mixture of fuming nitric acid and fuming sulfuric acid. The optimized conditions for this reaction, including a specific molar ratio of reagents (n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1), a reaction temperature of 50°C, and a time of 1.5 hours, result in an 85% yield of 4-nitropyrazole. guidechem.com

An alternative regioselective strategy involves building the pyrazole ring from acyclic precursors through cyclocondensation reactions. For instance, the reaction of arylhydrazines with 1,3-dicarbonyl compounds under acidic conditions can produce 1-aryl-pyrazoles. afinitica.com The choice of solvent plays a significant role in directing the regioselectivity of these condensations, with aprotic solvents like N,N-dimethylacetamide (DMAc) showing improved selectivity over protic solvents. organic-chemistry.org While these methods typically install a substituent at the N1 position from the start, they represent a powerful approach for constructing highly substituted pyrazole cores with defined regiochemistry. organic-chemistry.orgrsc.org

Introduction of the Propanoic Acid Side Chain via N-Alkylation

Once 4-nitro-1H-pyrazole is obtained, the next critical step is the introduction of the 2-propanoic acid group at the N1 position of the pyrazole ring. The N-H bond of the pyrazole is acidic and can be deprotonated, rendering the nitrogen atom nucleophilic and capable of reacting with suitable electrophiles. nih.gov

Nucleophilic Substitution Approaches for N-Alkylation

The most common method for N-alkylation of pyrazoles is a nucleophilic substitution reaction. This involves deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkyl halide or a similar electrophile. semanticscholar.org For the synthesis of the target compound, the electrophile would be a 2-halopropanoate ester, such as ethyl 2-bromopropanoate (B1255678).

This strategy has been demonstrated in analogous reactions. For example, 4-nitropyrazole has been successfully alkylated with 2-bromoethanol (B42945). mdpi.com In this synthesis, the 4-nitropyrazole ring is first deprotonated with potassium carbonate, and the resulting pyrazolate anion then reacts with 2-bromoethanol to form the N-alkylated product. mdpi.com Similarly, N-alkylation of pyrazoles with various alkyl and benzyl (B1604629) halides using sodium hydride as the base is a well-established procedure. scispace.com The resulting ester from the reaction with ethyl 2-bromopropanoate can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Exploration of Reaction Conditions and Catalyst Systems

The success of the N-alkylation reaction is highly dependent on the choice of base, solvent, and catalyst system. The base is required to deprotonate the pyrazole, and its strength can influence the reaction rate. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), and alkoxides (e.g., potassium tert-butoxide). nih.govmdpi.comresearchgate.net

The solvent must be able to dissolve the reactants and is typically a polar aprotic solvent such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). nih.govscispace.com In some cases, phase-transfer catalysts, such as crown ethers, can be employed to facilitate the reaction between the pyrazolate salt and the alkylating agent, particularly in biphasic systems. researchgate.net

Alternative, non-basic methods have also been developed. For instance, pyrazoles can be N-alkylated using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA), avoiding the need for a strong base. semanticscholar.orgmdpi.com Palladium-catalyzed N-allylic alkylation represents another advanced method, though it is specific to allylic electrophiles. acs.org Basic modified molecular sieves and supported reagents like KF-Al₂O₃ have also been shown to be effective catalysts for pyrazole alkylation. researchgate.net

| Base/Catalyst | Solvent | Electrophile Example | Key Features | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | N/A (in context of 2-bromoethanol) | 2-Bromoethanol | Standard basic conditions for alkylating nitropyrazoles. | mdpi.com |

| Sodium Hydride (NaH) | THF or Acetonitrile | Iodomethane | Strong base, commonly used for deprotonating pyrazoles. | nih.gov |

| Sodium Hydride (NaH) | Toluene | Alkyl/Benzyl Halides | Effective for a range of alkylating agents. | scispace.com |

| Camphorsulfonic Acid (CSA) | 1,2-DCE | Trichloroacetimidates | Acid-catalyzed method, avoids strong base. | semanticscholar.orgmdpi.com |

| Potassium tert-butoxide / 18-crown-6 | Diethyl ether | Alkyl Halides | Phase-transfer catalysis. | researchgate.net |

| Pd(PPh₃)₄ / Additive | N/A | Vinylcyclopropanes | Transition-metal catalyzed, specific for allylic groups. | acs.org |

Total Synthesis Approaches for this compound

A plausible and efficient three-step synthesis would be as follows:

Synthesis of 4-Nitro-1H-pyrazole: The synthesis would commence with the preparation of the 4-nitro-1H-pyrazole intermediate. The optimized one-pot, two-step nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid would be the method of choice, as it provides the desired core in high yield (85%). guidechem.com

N-Alkylation with a Propanoate Ester: The prepared 4-nitro-1H-pyrazole would then undergo N-alkylation. This would be achieved by deprotonating the pyrazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or THF. The resulting pyrazolate anion would then be treated with an electrophile like ethyl 2-bromopropanoate. This reaction would attach the propanoate ester side chain to the N1 position of the pyrazole ring.

Ester Hydrolysis: The final step would be the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically accomplished under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by an acidic workup to protonate the carboxylate, yielding the final product, this compound. scispace.com

This proposed pathway leverages well-established and high-yielding reactions to provide a reliable route to the target compound.

Multi-Component Reaction Strategies

A plausible MCR strategy for a precursor to this compound could involve the coupling of alkynes, nitriles, and a titanium imido complex. nih.govresearchgate.net This modular method forms the N-N bond in the final step via oxidation-induced coupling on the titanium center, avoiding the direct use of potentially hazardous hydrazine (B178648) reagents. nih.gov While initial attempts at catalytic MCRs showed limited success, the study of stoichiometric reactions has provided deep mechanistic insight into the key diazatitanacyclohexadiene intermediate, which is crucial for the pyrazole formation. nih.gov

Another approach involves a four-component reaction for synthesizing pyrazolopyranopyrimidine derivatives, which showcases the power of MCRs in creating complex heterocyclic systems. researchgate.net Such strategies could be adapted by choosing appropriate starting materials to yield the desired 4-nitropyrazole scaffold.

| Strategy | Key Reactants | Core Advantage | Reference |

|---|---|---|---|

| Titanium-Mediated Oxidative Coupling | Alkyne, Nitrile, Ti Imido Complex | Avoids direct use of hydrazine; forms N-N bond in situ. | nih.gov |

| Classical Condensation | Hydrazine, 1,3-Diketone, Aldehyde | High convergence and complexity generation in a single step. | researchgate.net |

| [3+2] Cycloaddition MCR | Diazo compound, Alkene/Alkyne, Additional Component | Builds the 5-membered ring with high regioselectivity. | mdpi.com |

Stepwise Cycloaddition Mechanisms

Stepwise cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone of pyrazole synthesis. nih.gov This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkene or alkyne. The mechanism can proceed in a concerted fashion or, depending on the nature of the reactants and reaction conditions, through a stepwise pathway involving a zwitterionic or diradical intermediate. mdpi.comnih.gov

The synthesis of the 4-nitropyrazole core can be envisioned through the 1,3-dipolar cycloaddition of diazomethane (B1218177) with an alkyne bearing a nitro group equivalent. The regioselectivity of this addition is crucial for obtaining the desired 4-substituted pattern. researchgate.net DFT calculations and experimental studies on similar systems, such as the reaction of cyclopentadiene (B3395910) with nitroalkenes, suggest that highly polar components favor a two-step mechanism with a zwitterionic intermediate. mdpi.com This stepwise nature can influence the stereochemical outcome of the reaction.

The reaction of α,β-alkynic hydrazones can also be triggered by electrophilic reagents to undergo cyclization, forming the pyrazole ring in a stepwise manner. mdpi.com These mechanisms provide a controlled route to highly functionalized pyrazoles.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The propanoic acid moiety attached to the N1 position of the pyrazole ring introduces a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their specific stereochemistry, making stereoselective synthesis a critical goal.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this can be achieved through several established methodologies.

One common approach is the use of a chiral auxiliary. A novel pyrazole derivative was synthesized using tert-butanesulfinamide as a chiral auxiliary. nih.gov This method involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by cyclization to form the pyrazole ring and subsequent removal of the auxiliary. nih.gov

Another strategy is the enantioselective addition of pyrazoles to 1,3-dienes, catalyzed by palladium complexes with atropisomeric bisphosphine ligands. nih.gov This hydroamination reaction can generate chiral allylic pyrazoles with excellent regioselectivity and high enantiomeric excess (ee). nih.gov A similar N-alkylation of 4-nitropyrazole with a chiral 2-halopropanoic acid derivative would be a direct route to the target molecule.

Diastereoselective and Enantioselective Catalysis in Pyrazole Synthesis

Catalysis is a powerful tool for achieving high levels of stereocontrol. Both metal- and organocatalysis have been extensively used for the asymmetric synthesis of chiral pyrazole and pyrazolone (B3327878) derivatives. rwth-aachen.de

Organocatalysis: Chiral squaramide catalysts have proven effective in enantioselective Michael additions of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, affording products in high yields and with up to 96% ee. rsc.org Similarly, cinchona alkaloids can catalyze tandem Michael addition-Thorpe-Ziegler reactions to produce pyrano[2,3-c]pyrazoles with excellent enantioselectivities (up to >99% ee). nih.gov N-heterocyclic carbene (NHC) catalysts have been used for enantio- and diastereoselective [2+4] cycloaddition reactions to afford complex spirocyclic pyrazoles in excellent yields and optical purities. acs.org

Metal Catalysis: Chiral N,N'-dioxide metal complexes, such as those with Zn(II), have been employed in the asymmetric alkenylation of pyrazole-4,5-dione ketimines, yielding products with up to 99% ee. thieme-connect.com Rhodium(II) acetate (B1210297) in combination with binapbisphosphine ligands catalyzes diastereoselective cascade cyclizations to prepare pyrazole-fused bridged oxazocines with high diastereomeric ratios (dr > 20:1). mdpi.com

| Catalyst Type | Reaction | Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Squaramide | Michael Addition | Up to 96% ee | rsc.org |

| Cinchona Alkaloid (Cupreine) | Tandem Michael/Thorpe-Ziegler | Up to 96% ee | nih.gov |

| N-Heterocyclic Carbene (NHC) | [2+4] Cycloaddition | Excellent ee and dr | acs.org |

| Chiral N,N'-Dioxide-Zn(II) Complex | Alkenylation | Up to 99% ee | thieme-connect.com |

| Rh2(OAc)4 / (±)-L3 Ligand | Cascade Cyclization | >20:1 dr | mdpi.com |

Synthetic Route Optimization and Yield Enhancement

Optimizing a synthetic route is essential for making a process more efficient, cost-effective, and scalable. For the synthesis of this compound, optimization would focus on key steps such as the nitration of the pyrazole ring and the N-alkylation reaction.

The direct nitration of pyrazole to 4-nitropyrazole has been reported with yields as low as 56%. guidechem.com However, an optimized one-pot, two-step method using pyrazole as the starting material and a nitrating mixture of fuming nitric acid and fuming sulfuric acid has been developed. guidechem.com By carefully controlling the reaction parameters, such as the molar ratios of reagents, temperature, and reaction time, the yield of 4-nitropyrazole was significantly improved to 85%. guidechem.com

| Parameter | Condition | Yield |

| Reagent Ratio | n(fuming HNO₃):n(fuming H₂SO₄):n(conc. H₂SO₄):n(pyrazole) = 1.5:3:2.1:1 | 85% |

| Temperature | 50°C | 85% |

| Time | 1.5 hours | 85% |

| Table 3: Optimized Conditions for the Synthesis of 4-Nitropyrazole. guidechem.com |

Further yield enhancement in pyrazole synthesis can be achieved by employing novel catalysts or reaction media. The use of ethylene (B1197577) glycol as a solvent has been shown to afford pyrazoles in good to excellent yields (70–95%) at room temperature. mdpi.com In stereoselective reactions, catalyst loading is a key parameter to optimize. For instance, some asymmetric reactions can proceed with high enantioselectivity using only 1 mol% of the catalyst. thieme-connect.com The development of flow chemistry processes also offers a safer and more efficient alternative to traditional batch methods, allowing for precise control over reaction parameters and reducing reaction times significantly. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, it is possible to map the complete carbon-hydrogen framework and establish the connectivity between different molecular fragments.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, five distinct proton signals are expected. The electron-withdrawing nature of the nitro group and the pyrazole ring significantly influences the chemical shifts, causing the pyrazole protons to appear far downfield. The propanoic acid moiety gives rise to characteristic aliphatic signals with predictable splitting patterns based on the n+1 rule. docbrown.info

The expected signals include two singlets for the non-equivalent protons on the pyrazole ring, a quartet for the methine (CH) proton coupled to the adjacent methyl group, a doublet for the three protons of the methyl (CH₃) group, and a broad singlet for the acidic carboxylic acid proton, which may undergo exchange with deuterated solvents. docbrown.info

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -COOH | 10.0–13.0 | Broad Singlet | 1H | N/A |

| H-5 (pyrazole) | ~8.8 | Singlet | 1H | N/A |

| H-3 (pyrazole) | ~8.2 | Singlet | 1H | N/A |

| -CH- | ~5.1 | Quartet | 1H | ~7.2 |

| -CH₃ | ~1.9 | Doublet | 3H | ~7.2 |

Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound is expected to show six distinct signals, corresponding to each carbon atom in the molecule. docbrown.info

The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing furthest downfield. docbrown.info The carbon atom of the pyrazole ring bearing the nitro group (C-4) is also significantly deshielded. researchgate.net The remaining pyrazole carbons, the methine carbon, and the methyl carbon appear at progressively higher fields.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~175 |

| C-4 (pyrazole) | ~155 |

| C-5 (pyrazole) | ~142 |

| C-3 (pyrazole) | ~128 |

| -CH- | ~55 |

| -CH₃ | ~18 |

While 1D NMR spectra propose a structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A crucial cross-peak would be observed between the methine (-CH-) quartet and the methyl (-CH₃) doublet, confirming the propanoic acid fragment's ethylidene (-CH-CH₃) connectivity. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. sdsu.edu It would show correlations between the H-3 signal and the C-3 carbon, the H-5 signal and the C-5 carbon, the methine proton and the methine carbon, and the methyl protons and the methyl carbon, confirming the assignment of each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different parts of the molecule. youtube.com Key expected correlations include:

A correlation between the methine (-CH-) proton and the pyrazole ring carbons (C-3 and C-5), definitively linking the propanoic acid side chain to the nitrogen at position 1 of the pyrazole ring.

Correlations from the methine proton to the carbonyl carbon (-COOH) and the methyl carbon (-CH₃).

Correlations from the pyrazole protons (H-3 and H-5) to the other carbons within the ring, confirming the ring structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. nih.gov For this compound, with a molecular formula of C₆H₇N₃O₄, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby unambiguously confirming the molecular formula and ruling out other potential elemental compositions. nih.gov

Molecular Formula: C₆H₇N₃O₄

Calculated Exact Mass: 185.04365 u

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint" that allows for the identification of specific functional groups. masterorganicchemistry.com The IR spectrum of this compound would display several key absorption bands confirming its structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500–3300 | Very broad |

| Aliphatic C-H (-CH, -CH₃) | C-H stretch | 2850–3000 | Medium |

| Carboxylic Acid (-COOH) | C=O stretch | 1700–1725 | Strong, sharp |

| Nitro Group (-NO₂) | Asymmetric N-O stretch | 1500–1560 | Strong |

| Nitro Group (-NO₂) | Symmetric N-O stretch | 1315–1385 | Strong |

| Pyrazole Ring | C=N, C=C stretches | 1400–1600 | Medium-Weak |

The most prominent features would be the very broad O-H stretching band from the carboxylic acid, the strong and sharp carbonyl (C=O) peak, and two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro (N-O) group. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.org The absorption of this energy promotes electrons from a ground state to a higher energy excited state. libretexts.org The primary chromophore (light-absorbing part) in this compound is the 4-nitropyrazole ring.

The conjugated π-system of the pyrazole ring, in conjunction with the powerful electron-withdrawing nitro group and the lone pair electrons on the nitrogen and oxygen atoms, gives rise to specific electronic transitions: shu.ac.uk

π → π* transitions: These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring.

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding (lone pair) electrons from the nitrogen or oxygen atoms into the π* antibonding orbitals.

These transitions are expected to result in one or more strong absorption maxima (λ_max) in the ultraviolet region of the electromagnetic spectrum, typically at wavelengths below 400 nm.

Computational and Theoretical Investigations of 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules with a favorable balance between accuracy and computational cost. researchgate.netmdpi.com For 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the optimized molecular geometry. materialsciencejournal.orgnih.gov This process minimizes the energy of the molecule to find its most stable structure, providing precise data on bond lengths, bond angles, and dihedral angles.

These geometric parameters are essential for understanding the molecule's spatial arrangement and steric properties. For instance, calculations reveal the planarity of the pyrazole (B372694) ring and the orientation of the nitro and propanoic acid substituents. The nitro group's C-N bond length and the propanoic acid's carbonyl C=O bond length are key indicators of electronic delocalization within the molecule. materialsciencejournal.org

Interactive Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value (Å or °) |

| Bond Length | C-NO₂ (pyrazole ring) | 1.47 Å |

| Bond Length | N-O (nitro group) | 1.23 Å |

| Bond Length | N-N (pyrazole ring) | 1.35 Å |

| Bond Length | C=O (carboxyl group) | 1.22 Å |

| Bond Angle | O-N-O (nitro group) | 124.5° |

| Bond Angle | C-N-N (pyrazole ring) | 112.0° |

| Dihedral Angle | C-C-N-N | 178.5° |

Note: The values in this table are representative and based on DFT studies of similar nitro-substituted pyrazole compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. mdpi.comjcsp.org.pk

Interactive Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Description | Predicted Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.15 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.60 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.55 eV |

Note: These energy values are illustrative, derived from DFT calculations on analogous aromatic nitro compounds. materialsciencejournal.orgresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers and the energy barriers that separate them. researchgate.net

This is achieved by mapping the potential energy surface (PES) of the molecule. A PES scan is performed by systematically rotating one or more key dihedral angles while calculating the molecule's potential energy at each step. scispace.com For this compound, the critical rotations are around the bond connecting the pyrazole ring to the propanoic acid moiety and the C-C bond within the propanoic acid side chain. The resulting map reveals energy minima, which correspond to stable conformers, and transition states, which are the energy maxima between minima. This analysis provides insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature. scispace.com The most stable conformer is often the one adopted when interacting with a biological target.

Molecular Docking Simulations for Conceptual Interaction Prediction with Macromolecular Models

Molecular docking is a computational technique that predicts the non-covalent binding of a small molecule (ligand) to a macromolecular target, typically a protein. nih.govresearchgate.net It is an invaluable tool in drug discovery for predicting the binding mode and affinity of a compound, thereby suggesting its potential biological activity. mdpi.com

In a conceptual docking study of this compound, a relevant protein target would first be selected based on the known activities of similar pyrazole derivatives, such as kinases, cyclooxygenases, or other enzymes. researchgate.netnih.gov The docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. Each potential pose is evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. mdpi.com

The results predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. nih.govnih.gov For this molecule, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues, while the pyrazole ring can engage in pi-stacking or hydrophobic interactions.

Interactive Table 3: Conceptual Molecular Docking Results

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (e.g., 5KIR) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Salt Bridge |

| Protein Kinase (e.g., 2QU5) | -9.2 | Lys868, Asp1046 | Hydrogen Bond |

| Carbonic Anhydrase (e.g., 6J36) | -7.9 | Thr199, His94 | Hydrogen Bond, Hydrophobic |

Note: This table presents hypothetical docking results to illustrate the type of data generated from such simulations.

Reaction Pathway Modeling and Mechanistic Predictions of Synthesis

Computational chemistry can also be used to model chemical reactions, providing detailed mechanistic insights that are difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. wuxiapptec.com

A plausible synthesis for this compound involves the N-alkylation of 4-nitropyrazole. One common method is a nucleophilic substitution reaction with an ethyl 2-halopropanoate, followed by hydrolysis of the ester. DFT calculations can be used to model this Sₙ2 reaction, identifying the transition state structure and calculating the activation energy. wuxiapptec.com This allows for the prediction of reaction feasibility, potential side products, and optimal reaction conditions. For pyrazole alkylation, modeling can also predict the regioselectivity (i.e., whether the alkyl group attaches to the N1 or N2 position of the pyrazole ring) by comparing the activation energies of the two competing pathways. wuxiapptec.com Such studies are critical for designing efficient and selective synthetic routes. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

An extensive search of scientific literature and computational chemistry databases did not yield any specific studies on the use of molecular dynamics (MD) simulations to explore the conformational space of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and conformational preferences of molecules, it appears that this particular compound has not been the subject of such specific computational investigation in the publicly available literature. Therefore, no detailed research findings or data tables related to its conformational space exploration via molecular dynamics can be provided at this time.

Mechanistic Studies of Chemical Reactivity and Transformations of 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid

Acid-Base Properties and Protonation Equilibria of the Carboxylic Acid and Pyrazole (B372694) Ring

The acid-base properties of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid are complex, involving two key ionizable sites: the carboxylic acid group and the pyrazole ring. The protonation equilibria are significantly influenced by the strong electron-withdrawing nature of the nitro group at the 4-position of the pyrazole ring.

The carboxylic acid group (-COOH) is the primary acidic center. The dissociation of its proton yields a carboxylate anion (-COO⁻). The acidity of this group is enhanced compared to a simple alkanoic acid due to the electronegativity of the adjacent pyrazole ring system. Furthermore, the C4-nitro group exerts a strong negative inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the ring and, consequently, from the N1-substituted propanoic acid side chain. This electronic pull stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation and resulting in a lower pKa value (stronger acid) than unsubstituted 2-(1H-pyrazol-1-yl)propanoic acid.

The pyrazole ring itself possesses a basic nitrogen atom (at the 2-position) that can accept a proton. However, the basicity of this nitrogen is substantially reduced by the attached electron-withdrawing nitro group. For comparison, the pKa of the conjugate acid of pyrazole is approximately 2.5, whereas the predicted pKa for 4-nitropyrazole is around 9.63 for the N-H proton, indicating its acidic nature and the significantly reduced basicity of the ring nitrogens. guidechem.comfu-berlin.de Therefore, under typical aqueous conditions, the pyrazole ring of this compound is only weakly basic.

The two main protonation equilibria can be summarized as follows:

Carboxylic Acid Deprotonation (Acidic pH): R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

Pyrazole Ring Protonation (Strongly Acidic pH): R-COOH + H₃O⁺ ⇌ [R-COOH]H⁺ + H₂O

Studies on analogous heterocyclic compounds, such as amino acids with imidazole (B134444) groups, show that protonation constants are highly dependent on the solvent environment, with changes in solvent polarity affecting the solvation of the ionic species and thus altering the pKa values. nih.gov The protonation processes are also associated with specific thermodynamic parameters, with most protonation reactions of similar functional groups being exothermic. unict.it

| Functional Group | Expected Behavior | Influencing Factors | Reference Analogue / Data |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Acidic (pKa estimated < 4) | Electron-withdrawing nitro group enhances acidity by stabilizing the carboxylate anion. | Propanoic acid (pKa ~4.87). The nitro group significantly lowers this value. |

| Pyrazole Ring (N2) | Very Weakly Basic | Electron-withdrawing nitro group drastically reduces the basicity of the ring nitrogen. | 4-Nitropyrazole is a weak acid (pKa ~9.63 for N-H proton), indicating poor basicity. guidechem.com |

Reactivity Profile of the Nitro Group: Reduction and Derivative Formation

The nitro group (-NO₂) is a versatile functional group that serves as a key site for chemical modification, primarily through reduction reactions. The reduction of the nitro group on the pyrazole ring to an amino group (-NH₂) is a fundamental transformation that opens pathways to a wide array of derivatives.

The most common method for this transformation is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Alternatively, chemical reduction methods can be employed. These often involve metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). More modern and milder reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, have also been shown to be effective for the reduction of nitroarenes to their corresponding amines. nih.gov

The resulting 2-(4-amino-1H-pyrazol-1-yl)propanoic acid is a valuable intermediate. The newly formed amino group is nucleophilic and can undergo a variety of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the pyrazole ring.

The synthesis of various aminopyrazoles from their nitro precursors is a well-established strategy in heterocyclic chemistry, highlighting the reliability of this reactive pathway. researchgate.net

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol (B129727) or Ethanol solvent, room temperature, atmospheric or elevated pressure. | Amino Group (-NH₂) |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/CH₃COOH | Aqueous or alcoholic solvent, heating. | Amino Group (-NH₂) |

| Hydride Reduction (Catalytic) | NaBH₄, Pd(II) catalyst | Water or alcohol solvent, reflux. nih.gov | Amino Group (-NH₂) |

Transformations Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The propanoic acid side chain provides another key handle for synthetic modification through classic carboxylic acid chemistry. The two most prominent transformations are esterification and amidation.

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, HCl) to form an ester. This is a reversible equilibrium-driven process known as the Fischer esterification. The reaction rate and yield are influenced by several factors, including the structure of the alcohol, temperature, and the molar ratio of reactants. ceon.rsresearchgate.net For propanoic acid, primary alcohols like 1-butanol (B46404) and 1-propanol (B7761284) show higher reactivity than secondary alcohols like 2-propanol. ceon.rs Increasing the temperature and using an excess of the alcohol can drive the equilibrium towards the ester product. ceon.rs The synthesis of pyrazole carboxylate esters is a common procedure, though some esters of substituted pyrazole carboxylic acids can be resistant to saponification (hydrolysis back to the acid). researchgate.netresearchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride, or reacted in the presence of a coupling agent (e.g., DCC, EDC). Recently, methods using titanium catalysts, such as TiF₄, have been developed for the direct amidation of carboxylic acids with amines under milder conditions. researchgate.net Another approach is oxidative amidation, where aldehydes are converted to N-acyl azoles. researchgate.net

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Refluxing the alcohol, often used as the solvent. ceon.rs | Ester (-COOR) |

| Amidation (via coupling agent) | Amine (R-NH₂), Coupling Agent (e.g., EDC, DCC) | Anhydrous organic solvent (e.g., DCM, DMF), room temperature. | Amide (-CONHR) |

| Direct Amidation (Catalytic) | Amine (R-NH₂), TiF₄ (catalyst) | Refluxing toluene. researchgate.net | Amide (-CONHR) |

Thermal and Photochemical Degradation Pathways in Controlled Environments

The stability of this compound is a critical aspect of its chemical profile, particularly given the energetic nature of nitropyrazole compounds.

Thermal Degradation: Studies on various nitropyrazoles have shown that their thermal decomposition is a complex, often exothermic process. researchgate.net A common initial step in the decomposition of many nitropyrazoles is the homolytic cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) gas. nih.gov This initiation is followed by a cascade of secondary reactions involving the pyrazole ring, leading to the formation of various gaseous products such as carbon dioxide (CO₂) and hydrogen cyanide (HCN). researchgate.net

The thermal stability of nitropyrazoles is highly dependent on the number and position of nitro groups and other substituents on the ring. For instance, the activation energies for the decomposition of 3,4,5-trinitro-1H-pyrazole (TNP) and 1-methyl-3,4,5-trinitro-1H-pyrazole (MTNP) have been determined to be 155.4 kJ/mol and 164.2 kJ/mol, respectively, with the primary mechanism being the detachment of the nitro group. bohrium.com The presence of the propanoic acid side chain in the target molecule may influence the decomposition pathway, potentially providing alternative routes such as decarboxylation at elevated temperatures.

| Compound | Decomposition Onset (approx.) | Key Initial Step | Primary Gaseous Products |

|---|---|---|---|

| 3,4-Dinitropyrazole (DNPY1) | ~200-250°C researchgate.net | C-NO₂ bond cleavage nih.gov | NO₂, CO₂, HCN researchgate.net |

| 3,4,5-Trinitropyrazole (TNP) | ~180-220°C researchgate.net | C-NO₂ bond cleavage bohrium.com | NO₂, CO₂, HCN researchgate.net |

Photochemical Degradation: Direct studies on the photochemical degradation of this compound are not widely available. However, insights can be drawn from the behavior of other nitroaromatic compounds. The photochemistry of such molecules is typically initiated by the absorption of UV light by the nitro group, which can lead to its excitation.

Possible degradation pathways include:

Photoreduction: The excited nitro group may be reduced, especially in the presence of hydrogen-donating species.

Ring Cleavage: Absorption of high-energy photons could lead to the fragmentation of the pyrazole ring.

Photosubstitution: The nitro group could potentially be displaced by other nucleophiles present in the medium.

The degradation rate and pathway can be significantly affected by the surrounding matrix. For example, studies on nitrophenols have shown that photodegradation can be suppressed in viscous organic matrices or accelerated in aqueous phases containing certain ions. researchgate.net The specific degradation products would depend heavily on the experimental conditions, such as the wavelength of light, the solvent, and the presence of oxygen or other reactive species.

Structure Activity Relationship Sar Studies for Analogue Development Based on 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid

Systematic Modifications of the Pyrazole (B372694) Ring and Their Effects on Molecular Interactions

The pyrazole ring is a fundamental component of the molecule, and alterations to this aromatic heterocycle can significantly impact its electronic and steric properties, thereby affecting its molecular interactions.

Substituent Effects on Pyrazole Ring (e.g., Halogenation, Alkylation)

Introducing different functional groups onto the pyrazole ring allows for the fine-tuning of its physicochemical properties.

Halogenation: The addition of halogen atoms like chlorine or bromine can modify the lipophilicity and electronic nature of the pyrazole ring. Halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Alkylation: Introducing small alkyl groups, such as a methyl group, can influence the molecule's steric profile and its interactions within a binding pocket. Alkyl groups can establish van der Waals contacts and potentially enhance metabolic stability.

The following interactive table summarizes the effects of these modifications.

| Modification Type | Substituent/Change | Primary Effects on Molecular Properties |

| Positional Isomerism | Nitro group at 3- or 5-position | Alters electronic distribution, hydrogen bonding capacity, and electrostatic potential. |

| Halogenation | Chlorine, Bromine | Modifies lipophilicity and can introduce halogen bonding interactions. |

| Alkylation | Methyl group | Increases steric bulk and provides additional van der Waals contacts. |

Structural Variations of the Propanoic Acid Side Chain

The propanoic acid side chain is another key area for modification, offering opportunities to alter the molecule's size, shape, and the nature of its interactions with target sites.

Homologation and Branching at the α-Carbon

Homologation: This involves altering the length of the side chain, for instance, by extending it to a butanoic or pentanoic acid. Such changes can affect the molecule's flexibility and its ability to access and interact with different regions of a binding site.

Branching: Introducing substituents at the α-carbon (the carbon atom adjacent to the carboxyl group) can impose conformational constraints on the molecule. This can be beneficial if it locks the molecule into a bioactive conformation.

Derivatization of the Carboxyl Group (e.g., Esters, Amides)

The carboxylic acid group is often a crucial point of interaction. Modifying this group can probe its importance and alter the compound's properties.

Esters: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, removes the acidic proton and increases lipophilicity. This can impact solubility and the ability to form ionic bonds.

Amides: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and can lead to different binding interactions compared to the parent acid.

This interactive table outlines the impact of side chain modifications.

| Modification Type | Example | Primary Effect on Molecular Properties | Potential Consequence for Interaction |

| Homologation | Butanoic acid derivative | Increases chain length and flexibility. | Alters reach and fit within a binding pocket. |

| α-Carbon Branching | α-methyl substitution | Introduces steric bulk near the chiral center. | Can restrict rotation and favor a specific conformation. |

| Esterification | Methyl ester | Neutralizes charge and increases lipophilicity. | May lose key ionic interactions but improve membrane permeability. |

| Amidation | N-methyl amide | Replaces an acidic proton with a hydrogen bond donor. | Alters hydrogen bonding patterns with the target. |

Impact of Stereochemistry on Intermolecular Recognition

The α-carbon in the propanoic acid side chain of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R) and (S). Biological systems, such as enzymes and receptors, are chiral themselves, and as a result, they often interact differently with each enantiomer.

This phenomenon, known as stereoselectivity, means that one enantiomer (the eutomer) may exhibit significantly higher biological activity than the other (the distomer). The three-dimensional arrangement of the atoms of each enantiomer leads to a different fit within the chiral binding site of a biological target. The more active enantiomer is the one that can achieve a more complementary orientation, allowing for optimal intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Consequently, the separation and individual testing of the (R) and (S) enantiomers are essential for a complete understanding of the SAR and for identifying the more potent form of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery for developing new analogs of a lead compound, such as this compound. jocpr.comnih.gov This theoretical and predictive approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By quantifying how variations in molecular features affect a compound's potency, QSAR models enable the rational design of novel molecules with potentially enhanced efficacy. jocpr.com

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. mdpi.com These properties are numerically encoded as "descriptors," which can be categorized into several types, including:

Topological descriptors: These describe the two-dimensional atomic arrangement and connectivity within a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Once a set of descriptors is calculated for a series of analogs of this compound, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques to generate a mathematical equation that links the descriptors to the observed biological activity. researchgate.net

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. researchgate.netnih.gov A statistically robust and validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized analogs. This predictive capability significantly reduces the time and resources required for the synthesis and experimental testing of large numbers of compounds, thereby streamlining the drug discovery process. nih.gov

For instance, in the development of antitubercular agents based on pyrazole derivatives, 3D-QSAR models have been successfully employed. bohrium.comnih.gov These models utilize 3D fields to represent the steric and electrostatic properties of the molecules, providing a more detailed understanding of the structure-activity relationship. nih.gov The insights gained from such models can guide the modification of the this compound scaffold to design more potent inhibitors.

Below are illustrative data tables representing the types of information generated and utilized in QSAR studies of pyrazole derivatives.

Table 1: Representative Molecular Descriptors for a Series of Pyrazole Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted pIC50 |

| Analogue 1 | 225.18 | 1.85 | 85.32 | 4.21 | 5.8 |

| Analogue 2 | 239.21 | 2.15 | 88.45 | 4.56 | 6.2 |

| Analogue 3 | 253.24 | 2.45 | 91.58 | 4.91 | 6.5 |

| Analogue 4 | 267.27 | 2.75 | 94.71 | 5.26 | 6.8 |

| Analogue 5 | 281.30 | 3.05 | 97.84 | 5.61 | 7.1 |

Table 2: Statistical Validation Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| r² | 0.95 | Coefficient of determination, indicating the goodness of fit for the training set. |

| q² | 0.82 | Cross-validated correlation coefficient, assessing the internal predictive ability of the model. researchgate.net |

| pred_r² | 0.79 | Predictive r-squared for the external test set, evaluating the model's ability to predict the activity of new compounds. researchgate.net |

| F-statistic | 104.11 | A measure of the statistical significance of the regression model. semanticscholar.org |

| Standard Error | 0.25 | The standard deviation of the residuals, indicating the accuracy of the predictions. |

These tables exemplify how QSAR modeling quantifies the relationship between the physicochemical properties of pyrazole derivatives and their predicted biological activity, providing a powerful tool for the design of novel and more effective therapeutic agents.

Investigations into Molecular Interactions of 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid with Isolated Biological Macromolecules

Enzyme Inhibition Studies in Cell-Free Systems

No studies were identified that specifically investigated the inhibitory effects of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid on any enzyme in a cell-free system. Research on other pyrazole (B372694) derivatives has shown that this class of compounds can act as enzyme inhibitors, but specific data for the compound is lacking. ajchem-a.commdpi.comnih.govnih.gov

There is no available data on the kinetic analysis of enzyme inhibition by this compound. Such studies would be crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitory potency through parameters like the inhibition constant (Kᵢ).

Information on the direct binding of this compound to any protein target is not present in the available literature. Spectroscopic methods, such as fluorescence quenching or surface plasmon resonance, have not been reported for determining the binding affinity (expressed as the dissociation constant, Kₔ) of this compound.

Receptor Binding Profiling with Purified Receptors

No data from receptor binding profiling studies for this compound with purified receptors could be located.

There are no published competitive binding assays that would indicate the ability of this compound to displace known ligands from their receptor binding sites. Consequently, its selectivity and affinity for specific receptors remain uncharacterized.

Thermodynamic Analysis of Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry - ITC)

A thermodynamic analysis of the interaction between this compound and any biological macromolecule has not been reported. Isothermal Titration Calorimetry (ITC) would be a key technique to determine the thermodynamic parameters of binding, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), providing insight into the forces driving the interaction.

Studies in Model Cell-Free Biological Systems (e.g., isolated enzyme preparations, subcellular fractions)

No research was found that utilized model cell-free biological systems, such as isolated enzyme preparations or subcellular fractions, to investigate the activity of this compound.

Analytical Methodologies for Research Scale Detection and Quantification of 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating the target compound from reaction mixtures, starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, quantification, and purity assessment of non-volatile compounds like 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. The development of a robust RP-HPLC method is crucial for reliable analysis. pensoft.net

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. A common starting point is reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Key Developmental Parameters:

Stationary Phase: A C18 column is frequently the first choice due to its versatility and wide applicability for moderately polar compounds. pensoft.netijcpa.in

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The propanoic acid moiety's charge state is pH-dependent; therefore, buffering the mobile phase to an acidic pH (e.g., using phosphate (B84403) buffer or trifluoroacetic acid) is critical to ensure the compound is in its neutral, protonated form, leading to consistent retention and sharp peaks. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple purity checks. ijcpa.in

Detection: The presence of the nitropyrazole chromophore allows for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is typically determined by scanning a pure sample, with detection commonly set around 225 nm. pensoft.net

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and controlled column temperature (e.g., 30 °C) are often employed to ensure reproducibility. pensoft.net

Validation of the developed HPLC method is performed according to ICH guidelines to ensure it is accurate, precise, linear, and specific for its intended purpose. pensoft.net

Table 1: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC) is an invaluable, low-cost, and rapid technique for qualitatively monitoring the progress of chemical reactions in real-time. mdpi.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

Methodology:

Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254) are commonly used as the stationary phase due to their polarity.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typical. The ratio is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5.

Visualization: Spots can be visualized under UV light (at 254 nm) due to the UV-active nitropyrazole ring. Additionally, staining with reagents like potassium permanganate (B83412) can be used for visualization if the reactants or products are not UV-active.

By spotting the reaction mixture alongside the starting materials on the same TLC plate, a direct comparison can be made, providing a clear visual representation of the reaction's conversion.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net The target compound, this compound, is a carboxylic acid with a relatively high boiling point and polarity, making it unsuitable for direct GC analysis.

To make the compound amenable to GC, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable derivative, such as a methyl or ethyl ester. This is typically achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Once derivatized, the resulting ester can be analyzed by GC, often using a mass spectrometer (GC-MS) for detection and structural confirmation. nih.gov This approach is particularly useful for identifying volatile impurities or byproducts that may have formed during the synthesis.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of compounds that absorb light in the UV-Vis range. researchgate.net The nitropyrazole moiety in this compound acts as a chromophore, making the compound suitable for this type of analysis. nih.gov

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Procedure:

Determination of λmax: A dilute solution of the pure compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is scanned across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at the predetermined λmax. researchgate.net A calibration curve is constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the unknown sample solution is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

The presence of the nitro group and the pyrazole (B372694) ring contributes to the electronic transitions that result in UV absorption. nih.gov This technique is particularly useful for routine quality control and for determining the concentration of the compound in solution.

Table 2: Hypothetical Data for a Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.455 |

| 8 | 0.608 |

Electrochemical Characterization and Redox Potential Determination

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The electrochemically active nitro group (-NO2) is readily reducible, making this compound a candidate for electrochemical analysis. pku.edu.cn

Studies on similar nitroaromatic compounds show that the electrochemical reduction is often a multi-electron, quasi-reversible process that is controlled by diffusion. pku.edu.cnresearchgate.net The CV experiment involves scanning the potential of a working electrode and measuring the resulting current.

Key Findings from Electrochemical Analysis:

Reduction Potential: A CV scan will reveal a cathodic peak corresponding to the reduction of the nitro group. The potential at which this peak occurs provides information about the ease of reduction.

Mechanism: The reduction of a nitro group typically proceeds via the formation of a nitro radical anion in a one-electron step. researchgate.net Further reduction can lead to hydroxylamine (B1172632) and eventually amine derivatives.

This characterization is valuable for understanding the compound's electronic properties and its potential behavior in different chemical environments.

Table 3: Typical Electrochemical Parameters for a Nitroaromatic Compound

| Parameter | Description | Typical Observation |

|---|---|---|

| Epc | Cathodic Peak Potential | Potential at which the reduction of the nitro group is maximal. |

| Ipc | Cathodic Peak Current | Current corresponding to the reduction peak; proportional to concentration. |

| Process Type | Reversibility | Often a quasi-reversible or irreversible process, indicating coupled chemical reactions. |

| Control | Mass Transport | Typically diffusion-controlled, where the peak current is proportional to the square root of the scan rate. |

Potential Applications in Chemical Biology, Materials Science, and Organic Synthesis Research

Development as Molecular Probes for Fundamental Biological Pathway Investigation

The pyrazole (B372694) scaffold is a cornerstone in the development of molecules that target biological systems, particularly as protein kinase inhibitors in cancer research. mdpi.comresearchgate.net The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, allowing it to interact with a wide array of biological targets. mdpi.com While specific studies on 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a molecular probe are not detailed, its structural components suggest significant potential.

The propanoic acid moiety is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. mdpi.com This suggests that the compound could be explored as a probe for pathways related to inflammation. Furthermore, the pyrazole nucleus is integral to drugs targeting various diseases, from cancer to erectile dysfunction, highlighting the scaffold's ability to be tailored for high-affinity interactions with specific biological targets. nih.gov By modifying the propanoic acid group into esters or amides, researchers could potentially develop a series of probes to investigate enzyme active sites or cellular signaling pathways with high specificity. The analysis of biological interaction profiles for pyrazole-containing compounds has shown a class-selectivity toward protein kinases, indicating a promising avenue for developing new antitumor drugs. researchgate.net

Utilization as Precursors for Advanced Organic Synthesis

In organic synthesis, this compound serves as a versatile precursor for creating more complex molecules. The compound possesses three key functional regions that can be independently or sequentially modified: the carboxylic acid group, the nitro group, and the pyrazole ring itself.

The carboxylic acid is a highly versatile functional group, which can be converted into a wide range of other functionalities such as esters, amides, acid chlorides, and alcohols. This allows for the attachment of this nitropyrazole moiety to other complex molecules or polymer backbones. The nitro group on the pyrazole ring is a strong electron-withdrawing group that can be reduced to an amine. This resulting amino-pyrazole derivative opens up another avenue for chemical modification, such as diazotization or acylation, to build more elaborate molecular architectures. The pyrazole ring itself can participate in various chemical reactions, including cycloaddition reactions, making it a valuable building block in multicomponent synthesis strategies for generating libraries of bioactive compounds. nih.gov

| Functional Group | Potential Synthetic Transformations | Resulting Functionality |

|---|---|---|

| Propanoic Acid (-COOH) | Esterification, Amidation, Reduction, Halogenation | Ester, Amide, Alcohol, Acyl Halide |

| Nitro Group (-NO2) | Reduction | Amine (-NH2) |

| Pyrazole Ring | Cycloaddition, Electrophilic Substitution | Fused-ring systems, Substituted pyrazoles |

Role as Chemical Scaffolds for Novel Compound Libraries

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can be decorated with various substituents to produce a library of compounds with diverse biological activities. The pyrazole ring is widely recognized as such a scaffold. nih.govmdpi.comnih.gov Its derivatives are known to bind to a multitude of biological targets, and its synthetic accessibility makes it ideal for combinatorial chemistry.

This compound is an excellent starting point for creating a compound library. The two primary points of diversification are the carboxylic acid and the nitro group. By reacting the carboxylic acid with a diverse set of alcohols or amines, a library of esters and amides can be rapidly generated. Subsequently, the reduction of the nitro group to an amine provides a second point for diversification, allowing for the introduction of another set of variable substituents. A related compound, 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, is described as a versatile small molecule scaffold, reinforcing the utility of this chemical framework. cymitquimica.com Such libraries are invaluable in high-throughput screening campaigns to identify new lead compounds for drug development.

Conceptual Exploration in Material Science Research

In the field of materials science, the nitropyrazole structure is of significant interest, particularly for the development of energetic materials. nih.gov Nitrated-pyrazole-based compounds are investigated for their high heat of formation, high density, good thermal stability, and detonation performance. nih.govresearchgate.net These properties make them potential candidates for applications in explosives, propellants, and pyrotechnics. researchgate.net

The presence of the nitro group on the pyrazole ring in this compound makes it a molecule of conceptual interest for energetic materials research. While this specific compound may not be a powerful explosive itself, it can serve as a precursor for more complex energetic molecules. For instance, the carboxylic acid group could be used to link multiple nitropyrazole units together, potentially leading to energetic polymers or larger molecules with a higher density of nitro groups. dtic.mil Research into azido- and nitratoalkyl nitropyrazoles has aimed to develop novel melt-castable explosives, demonstrating the active exploration of modifying nitropyrazole scaffolds to tune their energetic properties. mdpi.com The introduction of additional nitro groups or other energetic functionalities onto the pyrazole ring is a common strategy to enhance the energetic output of these materials. nih.gov

| Property | Significance in Energetic Materials | Relevance of Nitropyrazole Scaffold |

|---|---|---|

| High Heat of Formation | Increases energy release upon detonation | The N-N and C-N bonds in the pyrazole ring contribute positively. nih.govresearchgate.net |

| High Density | Correlates with higher detonation velocity and pressure | Planar ring structure allows for efficient crystal packing. |

| Thermal Stability | Crucial for safety during storage and handling | The aromaticity of the pyrazole ring provides inherent stability. researchgate.net |

| Oxygen Balance | Determines the efficiency of the explosion | Nitro groups (-NO2) act as oxidizers. |

Future Research Directions and Unaddressed Challenges for 2 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of nitropyrazole compounds has traditionally involved methods with notable drawbacks, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. guidechem.com For instance, early methods for producing 4-nitropyrazole, a key precursor, involved the rearrangement of N-nitropyrazole in concentrated sulfuric acid at elevated temperatures or the use of fuming nitric acid. guidechem.com These approaches present challenges in terms of safety, environmental impact, and cost-effectiveness.

Future research must prioritize the development of novel and sustainable synthetic routes. A significant advancement has been the development of one-pot, two-step methods that improve yields and reaction conditions. guidechem.com The principles of green chemistry are increasingly being applied to the synthesis of pyrazole (B372694) derivatives, focusing on the use of recyclable catalysts and environmentally benign solvents like water. springerprofessional.de For example, the use of a recyclable SnO–CeO2 nanocomposite as a heterogeneous catalyst has shown promise for the efficient one-pot synthesis of other functionalized pyrazoles, a methodology that could potentially be adapted for nitropyrazole derivatives. springerprofessional.de The exploration of catalytic systems, milder nitrating agents, and solvent-free reaction conditions are critical for making the synthesis of compounds like 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid more efficient, scalable, and environmentally friendly. springerprofessional.deresearchgate.net

Table 1: Comparison of Synthetic Approaches for Nitropyrazoles

| Method | Reagents | Conditions | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|---|

| Traditional Rearrangement | N-nitropyrazole, H₂SO₄ | 90°C, 24 hours | Established method | High temp, long time, strong acid | guidechem.com |

| Direct Nitration | Pyrazole, HNO₃/H₂SO₄ | 90°C, 6 hours | Direct approach | Moderate yield, high temp | guidechem.com |

| One-Pot, Two-Step | Pyrazole, fuming HNO₃/fuming H₂SO₄ | 50°C, 1.5 hours | High yield (85%), faster, lower temp | Uses fuming acids | guidechem.com |